
Butyl-oxo-phenyl-tin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl-oxo-phenyl-tin is an organotin compound that features a tin atom bonded to a butyl group, an oxo group, and a phenyl group. Organotin compounds are known for their diverse applications in various fields, including industrial and biomedical sectors. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable compound for research and practical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl-oxo-phenyl-tin typically involves the reaction of tin tetrachloride with butyl lithium and phenyl lithium in the presence of an oxo group donor. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the reactive intermediates. The general reaction scheme is as follows:
SnCl4+BuLi+PhLi+O→Bu-Sn-O-Ph
where Bu represents the butyl group and Ph represents the phenyl group.
Industrial Production Methods
Industrial production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as distillation or recrystallization to obtain the desired product with minimal impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl-oxo-phenyl-tin undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: Reduction reactions can convert this compound to lower oxidation state tin compounds.
Substitution: The butyl, oxo, or phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or platinum and are carried out under controlled temperatures and pressures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin dioxide derivatives, while reduction may produce tin hydrides.
Applications De Recherche Scientifique
Butyl-oxo-phenyl-tin has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties, including its ability to bind to DNA and induce apoptosis in cancer cells.
Industry: Utilized in the production of polymers, coatings, and other materials due to its unique chemical properties.
Mécanisme D'action
The mechanism by which butyl-oxo-phenyl-tin exerts its effects involves its interaction with cellular components. The compound can bind to DNA, leading to the disruption of cellular processes and induction of apoptosis. Additionally, it can interact with enzymes and proteins, altering their function and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Butyl-oxo-phenyl-tin can be compared with other organotin compounds such as:
Di-n-butyl tin: Known for its use in polymer production and as a stabilizer.
Di-t-butyl tin: Used in similar applications but with different reactivity and stability profiles.
Diphenyltin: Explored for its anticancer properties and ability to bind to DNA.
The uniqueness of this compound lies in its specific combination of butyl, oxo, and phenyl groups, which confer distinct chemical and biological properties not found in other organotin compounds.
Propriétés
Numéro CAS |
77761-31-0 |
|---|---|
Formule moléculaire |
C10H14OSn |
Poids moléculaire |
268.93 g/mol |
Nom IUPAC |
butyl-oxo-phenyltin |
InChI |
InChI=1S/C6H5.C4H9.O.Sn/c1-2-4-6-5-3-1;1-3-4-2;;/h1-5H;1,3-4H2,2H3;; |
Clé InChI |
CUGVIQKWJHTLQN-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](=O)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-hydroxy-2-[4-[4-[3-(methylamino)propylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]ethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14453104.png)

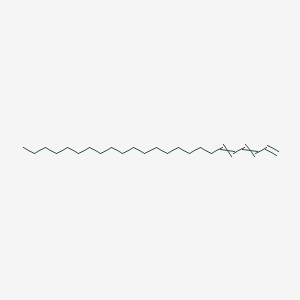
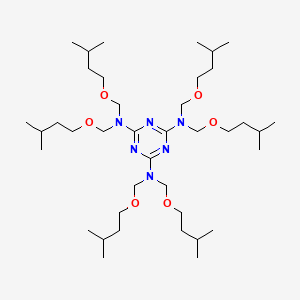
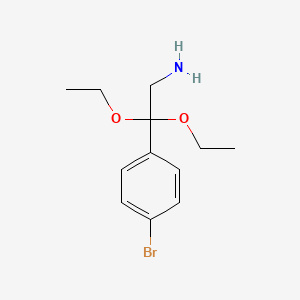

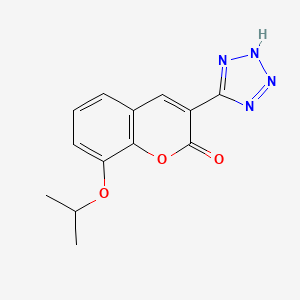
![[(Pent-1-en-1-yl)sulfanyl]benzene](/img/structure/B14453148.png)
![1,3,5-Tris[(propan-2-yl)sulfanyl]benzene](/img/structure/B14453155.png)

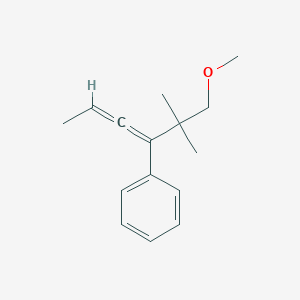

![4-[1-(4-Methoxyphenyl)-2,2-diphenylethyl]phenol](/img/structure/B14453176.png)
